1.73‑Fold Higher Ionization Constant vs. Unsubstituted Malonic Acid — Direct Conductometric Comparison
Phenylmalonic acid exhibits a significantly higher ionization constant (K) than malonic acid, directly measured by conductivity at 25 °C. The K value of phenylmalonic acid is 2.77 × 10⁻³ compared with 1.6 × 10⁻³ for malonic acid [1]. This 1.73‑fold increase means phenylmalonic acid is a stronger diprotic acid, impacting proton availability in acid-catalyzed steps and buffer selection.
| Evidence Dimension | Ionization constant (K) at 25 °C |
|---|---|
| Target Compound Data | 2.77 × 10⁻³ |
| Comparator Or Baseline | Malonic acid: 1.6 × 10⁻³ |
| Quantified Difference | 1.73‑fold higher K for phenylmalonic acid |
| Conditions | Conductometric determination in aqueous solution, 25 °C |
Why This Matters
Procurement of phenylmalonic acid rather than malonic acid is essential when a stronger acidic microenvironment or faster proton-transfer kinetics is required, directly influencing reaction rate and product distribution in acid-mediated transformations.
- [1] Basterfield S, Tomecko JW. The Ionization Constants of p-Nitrophenylacetic and Phenylmalonic Acids. Can. J. Res. 1933; 9(5): 477–482. DOI: 10.1139/cjr33-044. View Source
